(2-Bromo-4-fluorophenyl)methanesulfonyl chloride

Description

Structural Classification and General Overview

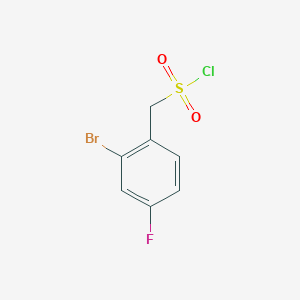

This compound belongs to the class of organosulfur compounds known as sulfonyl chlorides, which are characterized by the presence of a sulfonyl group bonded to a chlorine atom. The compound features a tetrahedral sulfur center attached to two oxygen atoms, an organic radical, and a chloride atom, consistent with the general structural framework of sulfonyl halides. The molecular structure incorporates a substituted benzyl group where the phenyl ring contains both bromine and fluorine substituents at the 2 and 4 positions, respectively.

The compound exhibits the characteristic molecular formula of C₇H₅BrClFO₂S with a molecular weight of 287.53 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=S(CC1=CC=C(F)C=C1Br)(Cl)=O, which clearly delineates the connectivity between the sulfonyl chloride functionality and the disubstituted benzyl moiety. This particular arrangement creates a molecule with distinct electronic properties due to the combined influence of electron-withdrawing fluorine and the larger, more polarizable bromine substituent.

The three-dimensional structure of this compound reflects the tetrahedral geometry around the sulfur atom, which is typical for sulfonyl compounds. The bond distances in related methanesulfonyl chloride structures show characteristic sulfur-oxygen double bond lengths of approximately 142.4 picometers, sulfur-carbon single bonds of 176.3 picometers, and sulfur-chlorine bonds of 204.6 picometers. These structural parameters contribute to the compound's reactivity profile and its behavior in various chemical transformations.

Historical Context of Sulfonyl Chloride Development

The development of sulfonyl chloride chemistry traces its origins to the early advances in sulfur chemistry and the systematic exploration of organosulfur compounds. Sulfonyl chlorides gained prominence following the groundbreaking work in sulfonamide chemistry, particularly after the discovery of the antibacterial activity of sulfonamides through the collaborative efforts of Domagk, Mietzsch, and Klarer in 1932 at I. G. Farbenindustrie. This seminal discovery of Prontosil as a sulfonamide-based antibiotic marked a turning point in medicinal chemistry and established sulfonyl chlorides as crucial intermediates in pharmaceutical synthesis.

The synthetic methodologies for preparing arylsulfonyl chlorides have evolved significantly since their initial development. Traditional approaches involved the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and their derivatives. However, these classical methods suffered from low chemoselectivity and limited functional group compatibility, which restricted their application in complex synthetic scenarios. The industrial preparation of arylsulfonyl chlorides was revolutionized through the development of two-step, one-pot reactions utilizing arenes and chlorosulfuric acid.

More recent advances have focused on developing milder and more selective methods for sulfonyl chloride synthesis. The emergence of aqueous process chemistry has provided significant advantages over traditional organic solvent-based procedures, offering improved safety profiles and environmental benefits. Contemporary research has also explored alternative approaches, including the use of photoredox catalysis and continuous flow methodologies, which have enhanced the accessibility and scalability of sulfonyl chloride synthesis. The development of these modern synthetic approaches has made compounds like this compound more readily available for research and industrial applications.

Significance in Organic Chemistry and Chemical Biology

This compound serves as a versatile electrophilic reagent in organic synthesis, particularly due to its ability to introduce the (2-bromo-4-fluorophenyl)methanesulfonyl group into various molecular frameworks. The compound's reactivity stems from the electrophilic nature of the sulfonyl chloride functionality, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles including alcohols, amines, and other heteroatom-containing compounds. These reactions typically proceed through the formation of sulfonyl esters when reacting with alcohols and sulfonamides when reacting with amines, following the general pattern RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl.

The presence of both bromine and fluorine substituents on the phenyl ring provides unique electronic and steric properties that influence the compound's reactivity and selectivity in chemical transformations. The fluorine atom acts as a strong electron-withdrawing group, while the bromine substituent offers opportunities for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution processes. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where precise control over molecular properties is essential for biological activity.

In chemical biology applications, this compound can be employed for the targeted modification of biomolecules, particularly proteins and peptides. The reactive sulfonyl chloride group enables the strategic attachment of the substituted benzyl moiety to specific amino acid residues, facilitating studies of protein structure, function, and intermolecular interactions. This capability has proven valuable in the development of chemical probes and the investigation of biological pathways where sulfonyl modifications play regulatory roles.

The compound's utility extends to the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Sulfonyl chlorides, including this particular derivative, are frequently chosen as building blocks in medicinal chemistry due to their ability to react efficiently with heterocyclic amines to create structurally diverse sulfonamides. The resulting sulfonamide linkages are prevalent in numerous biologically active compounds and represent one of the most important pharmacophores in modern drug discovery efforts.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organosulfur compounds. The compound is classified under the Chemical Abstracts Service registry system with the unique identifier 1178315-16-6, which provides unambiguous identification in chemical databases and literature. Alternative nomenclature includes the systematic name benzenemethanesulfonyl chloride, 2-bromo-4-fluoro-, which emphasizes the substitution pattern on the benzene ring.

The molecular formula C₇H₅BrClFO₂S provides a concise representation of the atomic composition, indicating the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, two oxygen atoms, and one sulfur atom. The International Chemical Identifier system represents the compound as InChI=1S/C7H5BrClFO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2, which encodes the complete structural connectivity. The corresponding International Chemical Identifier Key, CNIONLWHMPZKMY-UHFFFAOYSA-N, provides a shortened, hashed representation that facilitates database searches and structural comparisons.

The compound is also catalogued under various commercial identifiers, including the Molecular Design Limited number MFCD12783399, which is used in chemical inventory systems and commercial databases. Predicted collision cross section data for various ionization modes has been compiled, showing values ranging from 137.5 to 190.6 square angstroms depending on the specific adduct formation. These spectroscopic parameters are valuable for analytical identification and characterization using ion mobility spectrometry and mass spectrometry techniques.

Table 1: Molecular Identification Parameters for this compound

Table 2: Predicted Collision Cross Section Data for Mass Spectrometry Analysis

Propriétés

IUPAC Name |

(2-bromo-4-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIONLWHMPZKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178315-16-6 | |

| Record name | (2-bromo-4-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Organic Synthesis

(2-Bromo-4-fluorophenyl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis to introduce sulfonyl groups into various organic molecules. This functionalization can enhance the biological activity of compounds or facilitate further chemical transformations.

Biological Applications

The compound plays a crucial role in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its applications in biology include:

- Drug Development : It serves as an intermediate in the synthesis of novel therapeutic agents targeting various diseases.

- Bioconjugation : The electrophilic sulfonyl chloride group allows for selective modification of nucleophilic sites in biomolecules such as proteins and peptides, aiding in the study of protein interactions and functions.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Studies have shown that related compounds can induce cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.

- Anti-inflammatory Effects : Some derivatives have been identified as potential COX-2 inhibitors, suggesting their utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

SAR studies reveal that:

- Halogen Influence : The presence of bromine and fluorine enhances reactivity and binding affinity to biological targets. For instance, bromine increases lipophilicity, improving cell membrane permeability.

- Functional Group Impact : The methanesulfonyl group is essential for electrophilic interactions with nucleophiles in biomolecules, influencing the biological activity of derivatives.

Case Studies

- Antimicrobial Efficacy : Research has shown that halogenated phenyl compounds exhibit significant antimicrobial activity. For example, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating promising results.

- Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines such as MCF7 indicated that related compounds possess notable cytotoxic effects. Certain derivatives showed IC50 values lower than established chemotherapeutics like doxorubicin, indicating potential therapeutic applications.

- Anti-inflammatory Activity Assessment : A study explored sulfonamide derivatives' anti-inflammatory properties, revealing that specific substitutions on the phenyl ring significantly affect COX-2 inhibition capacity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2-Bromo-4-fluorophenyl)methanesulfonyl chloride with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |

|---|---|---|---|---|

| (4-Bromophenyl)methanesulfonyl chloride | C₇H₆BrClO₂S | 269.54 | 53531-69-4 | 4-Bromo |

| (2-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 204.63 | N/A | 2-Fluoro |

| (3-Bromo-4-fluorophenyl)methanesulfonyl chloride | C₇H₅BrClFO₂S | 287.5 | 1179247-63-2 | 3-Bromo, 4-Fluoro |

| (2-Chloro-4-fluorophenyl)methanesulfonyl chloride | C₇H₅Cl₂FO₂S | 243.08 | N/A | 2-Chloro, 4-Fluoro |

Key Observations :

- The bromo-fluoro substitution in the target compound increases molecular weight compared to mono-halogenated analogs (e.g., 269.54 vs. 287.5 g/mol) .

- Fluorine’s electronegativity and bromine’s bulkiness influence electron density at the sulfonyl chloride group, enhancing electrophilicity and reactivity toward nucleophiles like amines or alcohols .

Reactivity and Stability

Hydrolysis Kinetics

Sulfonyl chlorides undergo hydrolysis to sulfonic acids. Reactivity depends on substituent effects:

- Electron-withdrawing groups (EWGs) : Bromine and fluorine at ortho/para positions increase the sulfonyl chloride’s electrophilicity, accelerating hydrolysis. For example, this compound reacts faster with NaOH than (4-methylphenyl)methanesulfonyl chloride (a compound with an electron-donating group) .

- Comparison with Benzenesulfonyl Chloride : The target compound’s hydrolysis is faster than benzenesulfonyl chloride (which requires prolonged reflux with NaOH) but slower than highly reactive derivatives like acetyl chloride .

Key Observations :

- All sulfonyl chlorides exhibit acute toxicity (H301, H311) and skin corrosion (H314).

- Handling requires personal protective equipment (PPE) : chemical-resistant gloves (e.g., nitrile), face shields, and respiratory protection in ventilated enclosures .

Méthodes De Préparation

Bromination of 4-Fluoroaniline Derivatives

The bromination step is critical to introduce the bromine atom at the 2-position of the 4-fluorophenyl ring. Two main approaches are reported:

Bromination of Acetylated Intermediate:

4-fluoroaniline is first acetylated using acetic anhydride in glacial acetic acid at 50–100 °C to form 4-fluoroacetanilide. Bromination is then performed using bromine or hydrobromic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite) at 30–60 °C to selectively yield 2-bromo-4-fluoroacetanilide with minimized dibromo by-products.Direct Bromination of Phenol Derivatives:

For related compounds such as 2-methyl-4-fluorophenol, bromination is conducted in a biphasic system (organic solvent like dichloromethane or chloroform and water) at low temperatures (-10 to 5 °C), with controlled addition of bromine followed by hydrogen peroxide to achieve high yields (>90%) and purity (>99%) of the monobromo product.

Table 1: Bromination Reaction Conditions

| Parameter | Acetylated Aniline Bromination | Phenol Derivative Bromination |

|---|---|---|

| Substrate | 4-fluoroacetanilide | 4-fluoro-2-methylphenol |

| Brominating Agent | Bromine or Hydrobromic acid + Oxidant | Bromine |

| Oxidants Used | H2O2, NaOCl, NaOBr, Peracetic acid | Hydrogen peroxide |

| Temperature Range | 30–60 °C | -10 to 5 °C |

| Solvent | Glacial acetic acid | Dichloromethane or Chloroform |

| Reaction Time | 1–3 hours | ~1 hour |

| Yield | Moderate to high (improved with oxidants) | High (~94–95%) |

| Major By-products | Dibromo derivatives (minimized) | Minimal |

Sulfonylation to Introduce Methanesulfonyl Group

Sulfonylation typically involves the reaction of the bromofluorophenyl intermediate with methanesulfonyl chloride or methanesulfonylating agents under controlled conditions:

- The aromatic ring bearing bromine and fluorine is treated with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonyl chloride derivative.

- Reaction conditions usually involve low to moderate temperatures (0–50 °C) to prevent side reactions.

- The sulfonylation step requires anhydrous conditions to avoid hydrolysis of sulfonyl chloride.

While direct patent literature specifically detailing the sulfonylation of 2-bromo-4-fluorophenyl compounds to methanesulfonyl chloride derivatives is limited, the general methodology for aromatic sulfonyl chlorides is well established in organic synthesis.

Chlorination of Sulfonyl Intermediates

If the sulfonyl group is introduced as a sulfonic acid or sulfonate ester, chlorination is performed to convert it into the sulfonyl chloride:

- Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2 are commonly used.

- Reaction is carried out under reflux or mild heating in anhydrous solvents like dichloromethane or chloroform.

- The product, (2-Bromo-4-fluorophenyl)methanesulfonyl chloride, is isolated by crystallization or distillation.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Acetylation | 4-fluoroaniline, acetic anhydride, 50–100 °C | 4-fluoroacetanilide |

| 2 | Bromination | Bromine or HBr + oxidant, 30–60 °C | 2-bromo-4-fluoroacetanilide |

| 3 | Deacetylation | Acid or base hydrolysis | 2-bromo-4-fluoroaniline |

| 4 | Sulfonylation | Methanesulfonyl chloride, base, 0–50 °C | 2-bromo-4-fluorophenyl methanesulfonyl chloride (via sulfonic acid intermediate) |

| 5 | Chlorination | SOCl2 or PCl5, reflux | This compound |

Research Findings and Optimization Notes

- Bromination Selectivity: Using hydrobromic acid with oxidants instead of elemental bromine reduces dibromo by-products and improves yield of monobromo intermediates.

- Temperature Control: Low temperature during bromination (especially in phenol derivatives) prevents over-bromination and degradation.

- Purification: Sodium bisulfite treatment is effective for decolorization and removal of residual bromine and impurities after bromination.

- Solvent Choice: Biphasic systems with organic solvents like dichloromethane or chloroform enhance bromination efficiency and facilitate product isolation.

- Environmental Considerations: Avoidance of heavy metals and toxic reagents in oxidation and chlorination steps is preferred for greener synthesis.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (2-Bromo-4-fluorophenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to avoid inhalation of vapors .

- Emergency Response : Immediate eye rinsing with water for 15+ minutes and removal of contaminated clothing in case of exposure. Use dry sand or inert absorbents for spills .

- Storage : Store in glass containers at room temperature, protected from light and moisture .

Q. What synthetic routes are effective for preparing this compound, and how can purity be optimized?

- Methodological Answer :

- Chlorosulfonation : React (2-bromo-4-fluorophenyl)methane with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC .

- Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of substrate to chlorosulfonic acid) and maintain anhydrous conditions to suppress hydrolysis .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluoro group activates the sulfonyl chloride toward nucleophilic attack, while the bromo substituent provides steric hindrance. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

- Experimental Validation : Compare reaction rates with analogs (e.g., unsubstituted or mono-halogenated derivatives) in SN2 reactions with amines. Monitor kinetics via NMR or LC-MS .

Q. What experimental strategies mitigate risks from thermal decomposition during exothermic reactions involving this compound?

- Methodological Answer :

- Thermal Stability Assessment : Perform DSC/TGA to identify decomposition onset temperatures (~150°C, based on analogous sulfonyl chlorides) .

- Mitigation Measures : Use jacketed reactors with cooling systems (e.g., acetone/dry ice baths) for temperature control. Avoid open flames and static discharge .

- Decomposition Products : Anticipate release of SOx, CO, and halogenated gases; use gas scrubbers and real-time FTIR monitoring .

Q. How can computational methods predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., carbonic anhydrase). Validate with crystallographic data if available .

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ constants for substituents) with cytotoxicity data to predict toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.